3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole
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Overview
Description
3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, pyrazole, diazepane, and thiadiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with an appropriate carbonyl compound.
Coupling of the thiophene ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction using a thiophene boronic acid and a halogenated pyrazole intermediate.
Formation of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a suitable dihalide.
Final assembly: The final compound is obtained by coupling the previously synthesized intermediates under appropriate conditions, such as using a palladium catalyst in a cross-coupling reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific enzymes or receptors: Inhibiting their activity or modulating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Such as cell division or signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their electronic properties and use in organic semiconductors.
Pyrazole derivatives: Often used as anti-inflammatory and anticancer agents.
Thiadiazole derivatives: Investigated for their antimicrobial and anticancer activities
Uniqueness
3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole is unique due to its combination of multiple heterocyclic rings, which can confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6S2/c1-12-18-16(24-20-12)22-6-3-5-21(7-8-22)11-13-10-17-19-15(13)14-4-2-9-23-14/h2,4,9-10H,3,5-8,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWRJEMVGJZFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCN(CC2)CC3=C(NN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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